Cisatracurium besylate Cisatracurium besylate Cisatracurium besylate is the (1R,1'R,2R,2'R)-diastereoisomer of atracurium besylate. Commercial preparations of atracurium are mixtures of 10 stereoisomers, of which cisatracurium generally constitutes about 15%. Cisatracurium besylate is about 3 times more potent than the mixture of atracurium isomers as a neuromuscular blocking agent, and is used as a muscle relaxant for endotracheal intubation, to aid controlled ventilation, and in general anaesthesia. It has a role as a muscle relaxant and a nicotinic antagonist. It is a quaternary ammonium salt, an atracurium besylate and an organosulfonate salt. It contains a cisatracurium.
Cisatracurium Besylate is the besylate salt form of cisatracurium, a non-depolarizing skeletal muscle relaxant of the benzylisoquinolinium class, with skeletal muscle relaxing activity. Cisatracurium besylate acts as a competitive acetylcholine antagonist that binds to nicotinic receptors at the neuromuscular junction. This blocks neuromuscular transmission and causes neuromuscular relaxation.
See also: Cisatracurium (has active moiety).
Brand Name: Vulcanchem
CAS No.: 96946-42-8
VCID: VC21341169
InChI: InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1/t42-,43-,54-,55-;/m1./s1
SMILES: C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]
Molecular Formula: C59H77N2O15S+
Molecular Weight: 1086.3 g/mol

Cisatracurium besylate

CAS No.: 96946-42-8

Cat. No.: VC21341169

Molecular Formula: C59H77N2O15S+

Molecular Weight: 1086.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cisatracurium besylate - 96946-42-8

CAS No. 96946-42-8
Molecular Formula C59H77N2O15S+
Molecular Weight 1086.3 g/mol
IUPAC Name benzenesulfonate;5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Standard InChI InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1/t42-,43-,54-,55-;/m1./s1
Standard InChI Key GLLXELVDCIFBPA-MLPUUEHESA-M
Isomeric SMILES C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]
SMILES C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]
Canonical SMILES C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]
Appearance White to Off-White Solid
Melting Point 90-93°C

Chemical Structure and Properties

Molecular Composition

Cisatracurium besylate possesses a complex molecular structure. The parent bis-cation has a molecular formula of C53H72N2O12 with a molecular weight of 929.2. As the besylate salt, the molecular formula expands to C65H82N2O18S2 with a corresponding molecular weight of 1243.50 . This chemical configuration contributes significantly to the compound's pharmacological profile and clinical behavior.

Structural Characteristics

As one of ten stereoisomers of atracurium, cisatracurium's specific R-cis, R'-cis configuration grants it enhanced potency compared to the parent compound. This stereochemical arrangement influences how the molecule interacts with cholinergic receptors at the neuromuscular junction, contributing to its efficacy as a neuromuscular blocking agent .

Mechanism of Action

Cisatracurium besylate functions through competitive binding to cholinergic receptors located on the motor end-plate. This binding antagonizes acetylcholine's action, resulting in neuromuscular transmission blockade and subsequent muscle relaxation . The competitive nature of this interaction explains why acetylcholinesterase inhibitors such as neostigmine can antagonize cisatracurium's effects .

The compound's selective action at the neuromuscular junction results in skeletal muscle paralysis without direct effects on consciousness or pain perception, making it an ideal adjunct to general anesthesia. The degree of neuromuscular blockade correlates with the concentration of cisatracurium at the receptor site, allowing for dose-dependent clinical effects .

Pharmacodynamics

Effective Dosing Parameters

The average ED95 (dose required to produce 95% suppression of the adductor pollicis muscle twitch response to ulnar nerve stimulation) of cisatracurium is 0.05 mg/kg, with a range of 0.048 to 0.053 mg/kg in adults receiving opioid/nitrous oxide/oxygen anesthesia . This precise characterization of potency allows for accurate dosing in clinical practice.

When examining dosing relationships, doubling the cisatracurium dose increases the clinically effective duration of blockade by approximately 25 minutes. Interestingly, once recovery begins, the rate of recovery remains independent of the initial dose administered , providing predictability in the clinical setting.

Influence of Anesthetic Agents

Volatile anesthetic agents significantly impact cisatracurium's pharmacodynamic profile. Isoflurane or enflurane, when administered with nitrous oxide/oxygen to achieve 1.25 MAC (Minimum Alveolar Concentration), prolong the clinically effective duration of action of both initial and maintenance cisatracurium doses . These agents also decrease the average infusion rate requirement of cisatracurium besylate, with the magnitude of effects depending on the duration of volatile anesthetic administration.

The onset, duration of action, and recovery profiles of cisatracurium besylate during propofol/oxygen or propofol/nitrous oxide/oxygen anesthesia remain similar to those observed during opioid/nitrous oxide/oxygen anesthesia , demonstrating consistency across different anesthetic techniques.

Pharmacodynamic Characteristics

Table 1: Key Pharmacodynamic Parameters of Cisatracurium Besylate

ParameterValueClinical Context
ED950.05 mg/kgAdults receiving opioid/nitrous oxide/oxygen anesthesia
Intubation dosing range2-4 × ED95Facilitates successful endotracheal intubation
Typical induction dose0.15 mg/kgUsed in otolaryngology procedures
Maintenance infusion rate0.1 mg/(kg·h)Maintains neuromuscular blockade during surgery
Potency ratio compared to atracurium~3:1Cisatracurium demonstrates greater potency

Repeated administration of maintenance cisatracurium besylate doses or continuous infusion for up to 3 hours shows no development of tachyphylaxis or cumulative neuromuscular blocking effects . The time required for recovery from successive maintenance doses remains consistent regardless of the number of doses administered when partial recovery occurs between administrations .

Pharmacokinetics

Metabolism and Elimination

Cisatracurium besylate undergoes Hofmann elimination as its primary degradation pathway, a spontaneous non-enzymatic process that occurs at physiological pH and temperature . This unique metabolic process represents a significant advantage, as it allows cisatracurium elimination to proceed independently of organ function, making it particularly valuable for patients with hepatic or renal impairment .

Distribution Characteristics

Cisatracurium besylate has a relatively small volume of distribution due to its high molecular weight and polarity . This pharmacokinetic property contributes to its predictable onset and duration of action, enhancing its utility in clinical anesthesia practice.

Metabolites

Laudanosine, an active metabolite of cisatracurium besylate, has demonstrated potential to cause seizures in animal studies . Patients with renal or hepatic impairment receiving extended administration of cisatracurium besylate may experience higher metabolite concentrations, including laudanosine, than patients with normal organ function . This necessitates careful monitoring during prolonged administration in these patient populations.

Clinical Applications

Perioperative Management

In clinical practice, cisatracurium besylate serves primarily as a muscle relaxant during general anesthesia for facilitating tracheal intubation . Clinical trials have demonstrated successful use for intubation at doses ranging from 2 to 4 times the ED95 . The compound's intermediate duration of action makes it suitable for a wide range of surgical procedures.

For specific surgical applications such as otolaryngology procedures, cisatracurium has been administered with an induction dose of 0.15 mg/kg followed by a maintenance infusion rate of 0.1 mg/(kg·h) . Intubation typically occurs when maximum neuromuscular blockade is achieved, followed by mechanical ventilation with standardized parameters .

Intensive Care Applications

Cisatracurium besylate has demonstrated particular advantages in intensive care settings. Compared with vecuronium, cisatracurium besylate shows a significantly faster recovery profile after continuous infusion in critical care patients . This more predictable recovery represents a substantial clinical advantage, particularly in situations where neurological assessment is important or when weaning from mechanical ventilation is anticipated.

Special Populations Considerations

Pediatric Patients

Special considerations apply to pediatric administration of cisatracurium besylate. For children aged 2-12 years, dosage adjustments are required to account for developmental differences in neuromuscular physiology and drug metabolism . Clinicians should note reports of hypersensitivity reactions including wheezing, laryngospasm, bronchospasm, rash, and itching following cisatracurium administration in pediatric patients .

Multiple-dose vials of cisatracurium containing benzyl alcohol are contraindicated in patients younger than one month and in low birth-weight infants due to the risk of benzyl alcohol toxicity . This "gasping syndrome" is characterized by central nervous system depression, metabolic acidosis, and gasping respirations, and represents a serious adverse reaction risk in neonates and infants .

Patients with Organ Dysfunction

Patients with neuromuscular diseases such as myasthenia gravis and myasthenic syndrome, as well as those with carcinomatosis, may demonstrate increased sensitivity to cisatracurium's effects and face higher risk of residual paralysis . For these patients, a reduced maximum initial bolus is recommended to minimize complications .

For patients with renal or hepatic impairment receiving extended cisatracurium administration, the risk of metabolite accumulation necessitates careful titration and monitoring . The level of neuromuscular blockade should be assessed with a nerve stimulator to optimize dosing while limiting exposure to potentially toxic metabolites.

Warnings and Precautions

Metabolite-Related Concerns

The accumulation of laudanosine, an active metabolite of cisatracurium besylate, presents a potential seizure risk based on animal studies . While the clinical significance in humans remains less clear, prolonged administration, particularly in patients with renal or hepatic impairment, warrants close monitoring .

Hypersensitivity Reactions

Severe hypersensitivity reactions, including fatal and life-threatening anaphylactic responses, have been reported with cisatracurium administration . Appropriate emergency treatment should be immediately available when administering this compound, and special caution is warranted in patients with previous anaphylactic reactions to other neuromuscular blocking agents due to potential cross-reactivity .

Medication Errors

Administration of cisatracurium besylate results in paralysis, which may lead to respiratory arrest and death if the medication is administered to unintended patients . Healthcare providers must confirm proper selection of the intended product and avoid confusion with other injectable solutions, particularly in critical care and other clinical settings .

Comparative Analysis with Other Neuromuscular Blocking Agents

Comparison with Atracurium

Cisatracurium demonstrates several advantages over its parent compound atracurium. It demonstrates a significantly lower propensity to cause histamine release while offering approximately three-fold greater potency . This reduced histamine-releasing effect contributes to improved cardiovascular stability, making cisatracurium particularly valuable for hemodynamically vulnerable patients .

The onset of action for cisatracurium is slightly longer than atracurium at equipotent doses, which represents a minor clinical trade-off for its improved cardiovascular profile . This characteristic should be considered when rapid sequence induction is contemplated.

Comparison with Other Neuromuscular Blockers

In comparative studies with mivacurium chloride for otolaryngology procedures, cisatracurium was administered at lower induction doses (0.15 mg/kg vs. 0.2 mg/kg for mivacurium) and maintenance rates (0.1 mg/kg/h vs. 0.15 mg/kg/h for mivacurium) . These dosing differences reflect the compounds' distinct pharmacodynamic profiles.

Compared to vecuronium, cisatracurium besylate offers a more predictable recovery profile after prolonged administration in intensive care patients . This characteristic provides a significant advantage in critical care settings where prompt neurological assessment may be essential.

Clinical Scenario Advantages

Cisatracurium's unique Hofmann elimination pathway makes it particularly suitable for patients with significant organ dysfunction . Unlike many other neuromuscular blocking agents that rely heavily on renal or hepatic clearance, cisatracurium's spontaneous degradation allows for more predictable offset of effect even in patients with multiple organ failure.

The compound's minimal cardiovascular effects at therapeutic doses (≤ 8 × ED95) have been demonstrated in both healthy patients and those with coronary artery disease (≤ 6 × ED95) . This hemodynamic stability represents a significant advantage in patients with limited cardiovascular reserve.

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